- Bimetallic tandem catalysis-enabled enantioselective cycloisomerization/carbonyl-ene reaction for construction of 5-oxazoylmethyl α-silyl alcoholChemical Science, 2023, 14(31), 8315-8320,
Cas no 932-31-0 (2-Tolylmagnesium Bromide)

2-Tolylmagnesium Bromide structure
Nombre del producto:2-Tolylmagnesium Bromide
Número CAS:932-31-0
MF:C7H7BrMg
Megavatios:195.339481592178
MDL:MFCD00010350
CID:808033
PubChem ID:24858005
2-Tolylmagnesium Bromide Propiedades químicas y físicas
Nombre e identificación
-
- Magnesium,bromo(2-methylphenyl)-
- (O)-Tolylmagnesium bromide solution
- magnesium,methylbenzene,bromide
- O-TOLYLMAGNESIUM BROMIDE
- O-TOLYLMAGNESIUM BROMIDE 1M THF
- o-Tolylmagnesium Bromide, 1.0 M solution in THF, SpcSeal
- o-Tolylmagnesium bromide, 2.0 M solution in diethyl ether, in resealable bottle
- 2.0 M solution in diethyl ether ,MkSeal
- 2-Methylphenylmagnesium bromide
- 2-TOLYL MAGNESIUM BROMIDE
- o-TolylMagnesiuM broMide solution
- -Tolylmagnesium bromide solution
- Bromo-o-tolylmagnesium
- 2-Tolylmagnesium bromide
- bromo(2-methylphenyl)magnesium
- o-Methylphenylmagnesium bromide
- o-tolyl magnesium bromide
- C7H7BrMg
- o-Tolylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)
- tolylmagnesium bromide
- o-Tolylmagnesiumbromid
- toluylmagnesium bromide
- bromo(o-tolyl)magnesium
- o-tolyl-magnesiumbromide
- 2-toluylmagnesium bromide
- o-toluyl magnesium bromid
- Bromo(2-methylphenyl)magnesium (ACI)
- Magnesium, bromo-o-tolyl- (7CI, 8CI)
- o-Tolylmagnesium bromide (6CI)
- Ortho-methylphenylmagnesium bromide
- 2-Tolylmagnesium Bromide
-
- MDL: MFCD00010350
- Renchi: 1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1
- Clave inchi: DVXDIGKNJYSMFM-UHFFFAOYSA-M
- Sonrisas: Br[Mg]C1C(C)=CC=CC=1
Atributos calculados
- Calidad precisa: 193.95800
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 145
- Recuento de unidades de unión covalente: 3
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 0
- Xlogp3: nothing
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.013 g/mL at 25 °C
- Punto de inflamación: −40 °F
- PSA: 0.00000
- Logp: 2.64080
- Disolución: Not determined
- Sensibilidad: Sensitive to moisture and air
2-Tolylmagnesium Bromide Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Danger
- Instrucciones de peligro: H225,H302,H314,H335,H371,H372
- Declaración de advertencia: P210,P233,P241,P260,P264,P270,P271,P280,P301+P330+P331,P303+P361+P353,P310,P304+P340,P305+P351+P338,P363,P403+P233,P405,P501
- Número de transporte de mercancías peligrosas:UN 3399 4.3/PG 1
- Código de categoría de peligro: R12;R14;R34;R40;R20/21/22
- Instrucciones de Seguridad: S16; S26; S33; S36/37/39; S45
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R12
- Nivel de peligro:3/8
- Grupo de embalaje:II
2-Tolylmagnesium Bromide Datos Aduaneros
- Código HS:2931900090
- Datos Aduaneros:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
2-Tolylmagnesium Bromide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009951-500ml |
2-Tolylmagnesium Bromide |
932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |
¥553 | 2024-05-20 | |
TRC | T536760-1g |
2-Tolylmagnesium Bromide |
932-31-0 | 1g |
45.00 | 2021-07-16 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121178-500ml |
2-Tolylmagnesium Bromide |
932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |
¥460.90 | 2023-09-01 | |
abcr | AB142696-100 g |
o-Tolylmagnesium bromide, 17%, 0.9 M in THF; . |
932-31-0 | 17% | 100 g |
€163.60 | 2023-07-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1698-100G |
o-Tolylmagnesium Bromide (ca. 17% in Tetrahydrofuran, ca. 0.9mol/L) |
932-31-0 | 100g |
¥460.00 | 2024-04-15 | ||
abcr | AB142696-100g |
o-Tolylmagnesium bromide, 17%, 0.9 M in THF; . |
932-31-0 | 17% | 100g |
€157.20 | 2025-02-13 | |
A2B Chem LLC | AI66185-100g |
o-Tolylmagnesium bromide solution |
932-31-0 | 100g |
$84.00 | 2024-05-20 | ||
A2B Chem LLC | AI66185-100ml |
o-Tolylmagnesium bromide solution |
932-31-0 | 100ml |
$230.00 | 2024-07-18 | ||
A2B Chem LLC | AI66185-500ml |
o-Tolylmagnesium bromide solution |
932-31-0 | 500ml |
$536.00 | 2024-07-18 | ||
TRC | T536760-25g |
2-Tolylmagnesium Bromide |
932-31-0 | 25g |
140.00 | 2021-07-16 |
2-Tolylmagnesium Bromide Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux
Referencia
- Pushing steric limits in osmium(IV) tetraaryl complexesDalton Transactions, 2022, 51(27), 10558-10570,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 30 min, rt; 1 h, reflux; cooled
Referencia
- Diastereodivergent synthesis of chromeno[2,3-b]chromenes by tuning all of the reactivity centers of isocyanoacetateChemical Communications (Cambridge, 2022, 58(44), 6433-6436,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux
Referencia
- An improved route to osmium(IV) tetraaryl complexesChemRxiv, 2020, 1, 1-11,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 3 h, rt
Referencia
- Synthesis of Sulfur-Containing Oxindoles by Photoinduced Alkene Difunctionalization via Sulfur 1,2-RelocationOrganic Letters, 2023, 25(5), 750-755,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h
Referencia
- Redox-neutral access to 3,3'-disubstituted oxindoles via radical coupling reactionsOrganic Chemistry Frontiers, 2022, 9(15), 4164-4170,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; reflux
Referencia
- Ultralong room temperature phosphorescence and ultraviolet fluorescence from simple triarylphosphine oxidesJournal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2022, 10(23), 9124-9131,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; rt; 15 - 30 min, rt
Referencia
- A Convenient Synthesis of Benzonitriles via Electrophilic Cyanation with N-CyanobenzimidazoleChemistry - A European Journal, 2010, 16(16), 4725-4728,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; 2 min, heated; 3 h, 0 °C; 30 min, 0 °C
Referencia
- Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]PropellaneAngewandte Chemie, 2017, 56(41), 12774-12777,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt
Referencia
- Dual nickel photocatalysis for O-aryl carbamate synthesis from carbon dioxideJournal of Organic Chemistry, 2023, 88(6), 3822-3829,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h, rt → 70 °C
Referencia
- Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H AlkoxylationAngewandte Chemie, 2023, 62(28),,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 1 h, rt
Referencia
- Silylium-Ion-Promoted Skeletal Reorganization of β-Silylated Cyclopropanes Bearing an Allyl Group at the Silicon Atom Coupled with Intermolecular Formation of a Quaternary Carbon AtomACS Catalysis, 2022, 12(19), 12310-12314,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; heated; 2 h, reflux
Referencia
- Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategyNature Communications, 2023, 14(1),,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 1 h, 40 °C
Referencia
- Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon NucleophilesAngewandte Chemie, 2023, 62(16),,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Diethyl ether , Tetrahydrofuran ; rt; rt → 50 °C
Referencia
- Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric HydrogenationOrganic Letters, 2023, 25(20), 3644-3648,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Referencia
- Tris(pentafluorophenyl)borane-Catalyzed Stereospecific Bromocyanation of Styrene Derivatives with Cyanogen BromideOrganic Letters, 2023, 25(14), 2537-2542,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referencia
- Carbonylative Co- and Terpolymerizations of 10-Undecen-1-ol: A Route to Polyketoesters with Tunable CompositionsACS Catalysis, 2022, 12(23), 14629-14636,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; heated; reflux
Referencia
- Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in WaterOrganic Letters, 2022, 24(28), 5029-5033,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 20 min, reflux; 6 h, reflux
Referencia
- Enantioselective Construction of Sila-bicyclo[3.2.1] Scaffolds Bearing Both Carbon- and Silicon-StereocentersACS Catalysis, 2022, 12(22), 13999-14005,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 2 min, rt
1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt
Referencia
- Visible-Light-Induced Aerobic Oxidation of Tertiary Silanes to Silanols using Molecular Oxygen as an OxidantSynthesis, 2023, 55(5), 765-772,
2-Tolylmagnesium Bromide Preparation Products
2-Tolylmagnesium Bromide Literatura relevante
-
1. Oxoaryls of rhenium-(V) and -(VI) and osmium(VI). X-Ray crystal structures of dimesityldioxorhenium(VI), tetramesityloxorhenium(VI), and dimesityldioxoosmium(VI)Pericles Stravropoulos,Peter G. Edwards,Torsten Behling,Geoffrey Wilkinson,Majid Motevalli,Michael B. Hursthouse J. Chem. Soc. Dalton Trans. 1987 169
-
Joseph M. Parr,Clarissa Olivar,Thomas Saal,Ralf Haiges,Michael S. Inkpen Dalton Trans. 2022 51 10558
-
Jianming Yan,Naohiko Yoshikai Org. Chem. Front. 2017 4 1972
-
4. 408. The action of grignard reagents on desyl chloride. Part I. Aryl grignard reagentsRobert Roger,Alexander McGregor J. Chem. Soc. 1934 1850
-
5. 102. The synthesis of substituted benzoins and of deoxybenzoinsRobert Roger,Alexander McGregor J. Chem. Soc. 1934 442
932-31-0 (2-Tolylmagnesium Bromide) Productos relacionados
- 2227718-56-9((2R)-1-(2,5-dimethylthiophen-3-yl)propan-2-ol)
- 61698-07-5(3-(2-bromophenyl)propanenitrile)
- 2167814-22-2(3-chloro-5-fluorophenyl chloroformate)
- 1203148-69-9(4-phenyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyloxane-4-carboxamide)
- 2060060-81-1(3-Thiophenecarboxylic acid, 5-(aminomethyl)-2-(methoxymethyl)-)
- 1568378-09-5((1S)-1-(2,3-dihydro-1-benzofuran-3-yl)ethan-1-amine)
- 2137998-80-0(7-(aminomethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)
- 1974-19-2(N2-(furan-2-yl)methyl-5-nitropyrimidine-2,4-diamine)
- 1807217-09-9(Benzenesulfonamide, 5-chloro-2,3-difluoro-)
- 921797-15-1(2-methanesulfonyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
